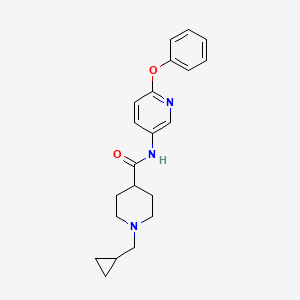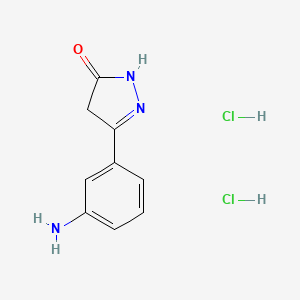![molecular formula C9H13NO4S2 B6011616 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as STS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising effects in various fields of research, including cancer treatment, neurology, and immunology. In
Mécanisme D'action
The mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation in the brain, and modulating the immune response in autoimmune diseases. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to inhibit the activity of carbonic anhydrase, which may have implications for acid-base balance and ion transport in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its potential to induce apoptosis in cancer cells, which may have implications for cancer treatment. Additionally, 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have neuroprotective effects, which may have implications for treating neurodegenerative diseases. One limitation of using 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its potential toxicity, particularly at high doses. Additionally, more research is needed to fully understand the mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid and its potential side effects.
Orientations Futures
There are several future directions for research on 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid. One area of research could be exploring the potential use of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid as a cancer treatment, particularly in combination with other chemotherapy drugs. Another area of research could be exploring the potential use of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid and its potential side effects, particularly at high doses.
Méthodes De Synthèse
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxylic acid with sec-butylamine and sulfonyl chloride. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, particularly in breast and lung cancer cells. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been studied for its potential use in immunology research, particularly in modulating the immune response in autoimmune diseases.
Propriétés
IUPAC Name |
4-(butan-2-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-3-6(2)10-16(13,14)7-4-8(9(11)12)15-5-7/h4-6,10H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBZUVACBZQYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6011533.png)


![1-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6011541.png)

![1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6011550.png)
![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)

